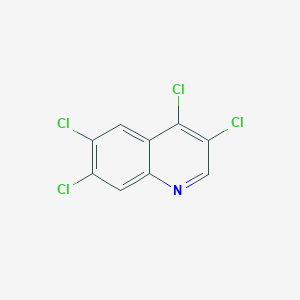
3,4,6,7-Tetrachloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7-Tetrachloroquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a highly chlorinated organic compound that has been extensively studied for its potential applications in various fields of research. The compound is synthesized through a multistep process that involves the chlorination of quinoline followed by further chemical reactions. In
Applications De Recherche Scientifique
3,4,6,7-Tetrachloroquinoline has been extensively studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has also been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, 3,4,6,7-Tetrachloroquinoline has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Mécanisme D'action
The mechanism of action of 3,4,6,7-Tetrachloroquinoline is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to generate singlet oxygen upon exposure to light, which can cause oxidative damage to cancer cells. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription.
Effets Biochimiques Et Physiologiques
3,4,6,7-Tetrachloroquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The compound has also been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,6,7-Tetrachloroquinoline has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. The compound has also been shown to have low toxicity in vitro, making it a suitable candidate for various biological assays. However, 3,4,6,7-Tetrachloroquinoline has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to dissolve in biological fluids. Moreover, the compound is highly reactive and can easily oxidize in the presence of air, which can affect its stability.
Orientations Futures
There are several future directions for the research on 3,4,6,7-Tetrachloroquinoline. One possible direction is to explore its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Moreover, future research can focus on the development of new synthesis methods for 3,4,6,7-Tetrachloroquinoline that can improve its solubility and stability in biological fluids.
Méthodes De Synthèse
The synthesis of 3,4,6,7-Tetrachloroquinoline involves a series of chemical reactions. The first step is the chlorination of quinoline using a mixture of chlorine and hydrochloric acid. This reaction produces a mixture of chlorinated quinolines, which are then separated using various techniques such as column chromatography and recrystallization. The separated 3,4,6,7-Tetrachloroquinoline is then subjected to further chemical reactions such as reduction and oxidation to obtain the final product.
Propriétés
Numéro CAS |
1204810-09-2 |
|---|---|
Nom du produit |
3,4,6,7-Tetrachloroquinoline |
Formule moléculaire |
C9H3Cl4N |
Poids moléculaire |
266.9 g/mol |
Nom IUPAC |
3,4,6,7-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-5-1-4-8(2-6(5)11)14-3-7(12)9(4)13/h1-3H |
Clé InChI |
LNTZALWBYSZVGS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
Synonymes |
3,4,6,7-Tetrachloroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



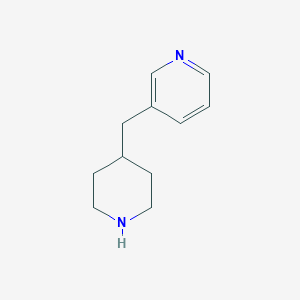
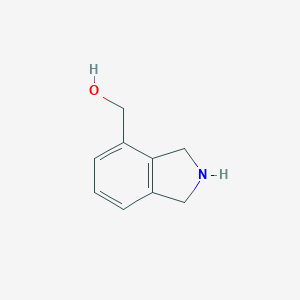

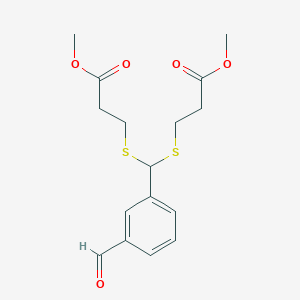
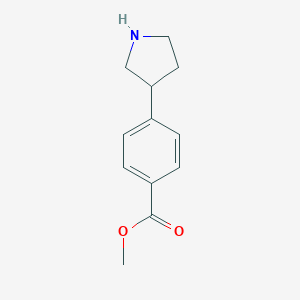
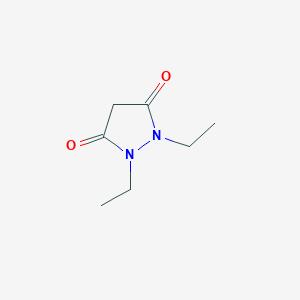

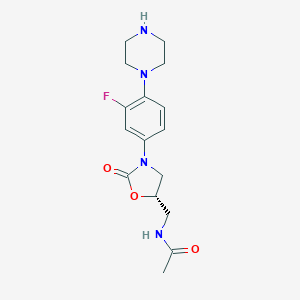
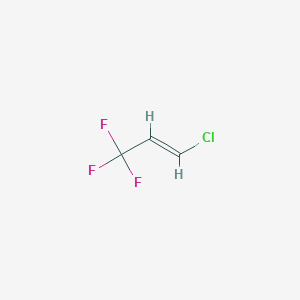
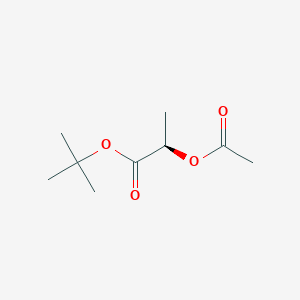
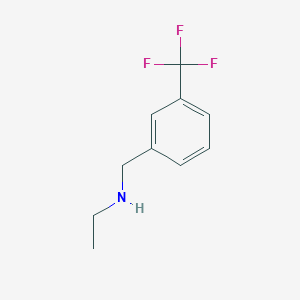
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
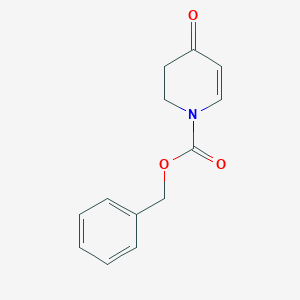
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)